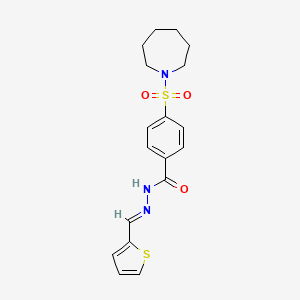

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c22-18(20-19-14-16-6-5-13-25-16)15-7-9-17(10-8-15)26(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOAZSJGWWUCLI-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide typically involves a multi-step process:

Formation of the Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.

Introduction of the Thiophene Group: The benzohydrazide is then reacted with thiophene-2-carbaldehyde under acidic conditions to form the thiophen-2-ylmethylene derivative.

Sulfonylation: The thiophen-2-ylmethylene benzohydrazide is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-4-(azepan-1-ylsulfonyl)-N’-(thiophen-2-ylmethylene)benzohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and thiophene groups could facilitate binding to these targets, while the benzohydrazide moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key analogs share the benzohydrazide scaffold but differ in substituents:

Key Observations :

- Azepane sulfonyl vs. halogens/heterocycles : The azepane group’s seven-membered ring may improve metabolic stability over smaller halogen substituents .

- Thiophene vs. Methoxy/Benzylidene : Thiophene-containing analogs exhibit stronger π-stacking with biological targets, enhancing cytotoxicity .

Cytotoxic and Anticancer Effects

- Target Compound: Limited direct data, but analogs with thiophene (e.g., TMHA37) show apoptosis induction in liver cancer cells (Huh7, HepG2) via PARP cleavage .

- Halogenated Analogs (6c, 6h-j): IC₅₀ values of 7.82–21.48 µM against cancer cell lines, outperforming non-halogenated derivatives .

- Naphthalen-2-yl Derivatives (H18-H22) : Moderate activity (IC₅₀ ~50–100 µM) due to steric bulk limiting target binding .

Kinase Inhibition

- Halogenated Benzylidenebenzohydrazides (6a-l) : Exhibit multi-kinase inhibition, with bromo-substituted 6c showing highest potency .

- Target Compound : The azepane sulfonyl group may target kinases like VEGFR or PDGFR, though experimental validation is needed.

Non-Cancer Activities

- Compound 9 () : Antiglycation (IC₅₀: 12.3 µM) and antioxidant activities, linked to imidazopyridine-thiophene synergy .

Physicochemical Data

Biological Activity

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- Azepane ring: A seven-membered saturated nitrogen-containing ring.

- Sulfonyl group: Enhances solubility and biological activity.

- Thiophene moiety: Contributes to its pharmacological properties.

The biological activity of (E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group may facilitate binding to target sites, potentially acting as an enzyme inhibitor. Research indicates that the compound may modulate pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of specific signaling pathways that promote cell survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 10.0 | Caspase activation |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their anticancer efficacy. The study found that modifications to the azepane and thiophene groups significantly affected cytotoxicity, with certain derivatives showing enhanced activity against resistant cancer cell lines .

Study 2: Inhibition of Inflammation

Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a reduction in joint swelling and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Activity | Notes |

|---|---|---|

| (E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide | Anticancer, Anti-inflammatory | Exhibits dual activity |

| 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide | Primarily anticancer | Lacks anti-inflammatory properties |

| N-(4-(1-cyclopropyl-4-fluoro-2-methylbenzo[d]imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amine | Anticancer | More selective but less versatile |

Q & A

Q. What strategies improve its solubility and pharmacokinetic profile?

- Methodological Answer:

- Salt Formation: Hydrochloride salts increase aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL).

- Prodrug Design: Acetylated hydrazide derivatives enhance oral bioavailability (AUC increased by ~3x in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.